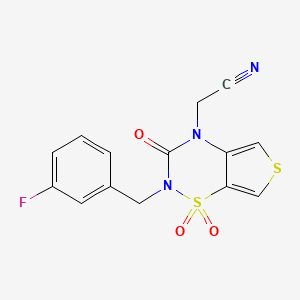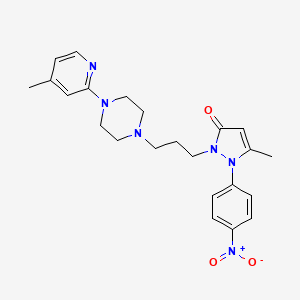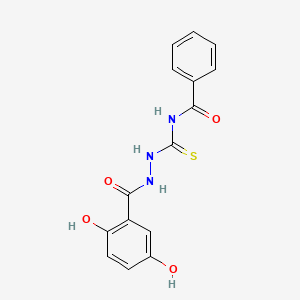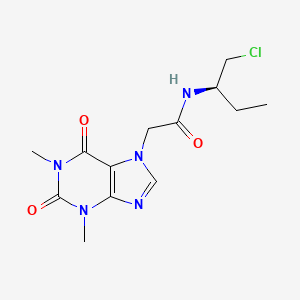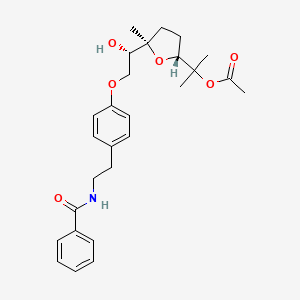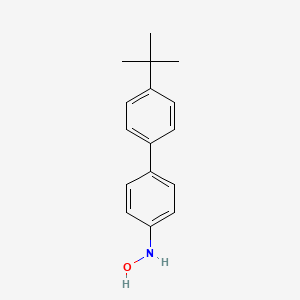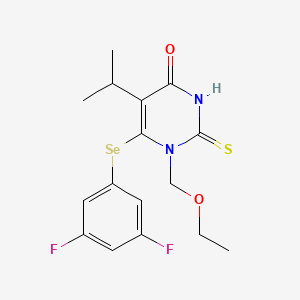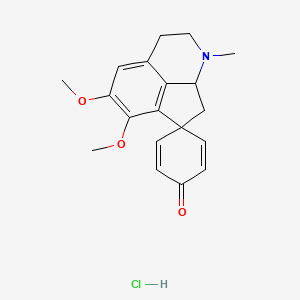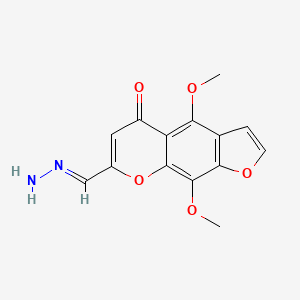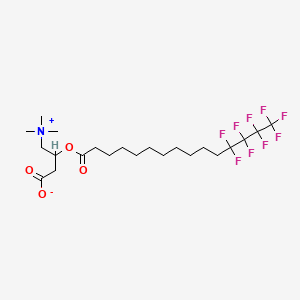
1,4-Butanediamine, N'-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core substituted with benzofuran and dichloro groups, making it a subject of study for its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of Benzofuran Moiety: The benzofuran group can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an appropriate acyl chloride.
Chlorination: The dichloro groups are introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Butanediamine: The final step involves the reaction of the intermediate with 1,4-butanediamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline core to its reduced form.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzofuran moiety can interact with various enzymes, inhibiting their activity and leading to cell death in certain biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-dimethyl-
- 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diisopropyl-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzofuran and dichloro groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
239095-01-3 |
|---|---|
Fórmula molecular |
C24H26Cl2N4O |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
N-[3-(1-benzofuran-2-yl)-6,7-dichloroquinoxalin-2-yl]-N',N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C24H26Cl2N4O/c1-3-30(4-2)12-8-7-11-27-24-23(22-13-16-9-5-6-10-21(16)31-22)28-19-14-17(25)18(26)15-20(19)29-24/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3,(H,27,29) |
Clave InChI |
XBPBJDFJAWKYCK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCNC1=NC2=CC(=C(C=C2N=C1C3=CC4=CC=CC=C4O3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



